

Application Note: Quantification of Angeloylgomisin Q in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: Angeloylgomisin Q

Cat. No.: B201937

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Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Angeloylgomisin Q** in biological matrices such as plasma. The protocol described herein provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications requiring accurate measurement of **Angeloylgomisin Q**.

Introduction

Angeloylgomisin Q is a lignan compound isolated from the fruits of *Schisandra chinensis*. Lignans from this plant have been reported to possess various pharmacological activities. To properly evaluate the efficacy, safety, and pharmacokinetic profile of **Angeloylgomisin Q**, a reliable and validated analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a UPLC-MS/MS method, adapted from established methods for similar lignans, for the accurate determination of **Angeloylgomisin Q** in rat plasma.

Experimental

Materials and Reagents

- **Angeloylgomisin Q** reference standard
- Internal Standard (IS) (e.g., Rutin or a structurally similar compound not present in the matrix)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Rat plasma (or other relevant biological matrix)

Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
- UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)

Sample Preparation

A protein precipitation method is employed for sample preparation:

- Aliquot 100 μL of plasma sample into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC Conditions

- Column: UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 30% B
 - 1-5 min: 30-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-30% B
 - 6.1-8 min: 30% B
- Column Temperature: 40°C

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C

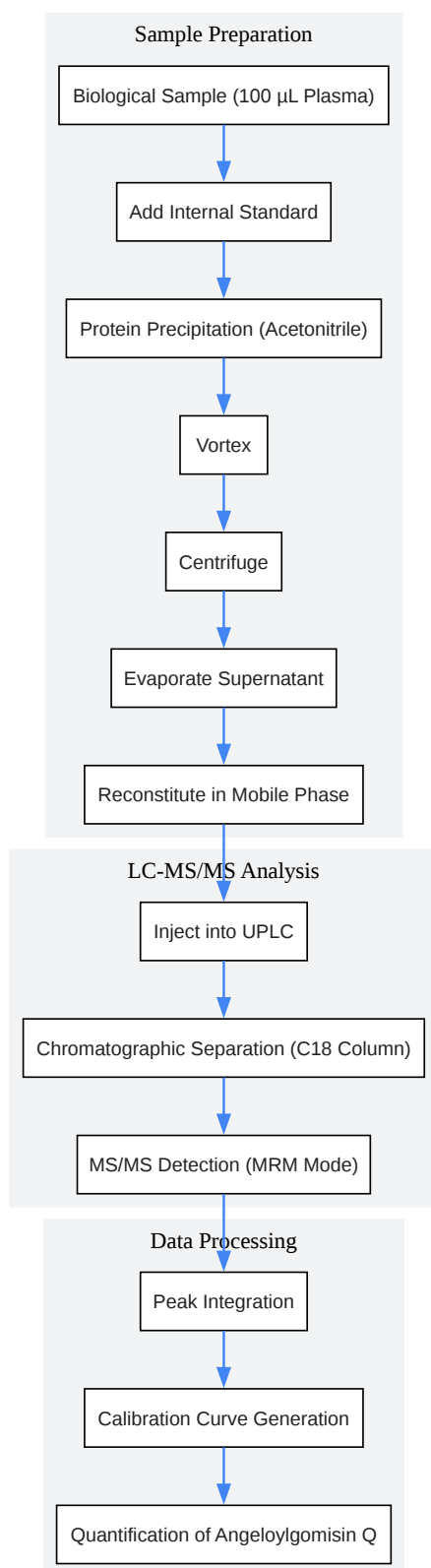
- MRM Transitions:
 - **Angeloylgomisin Q**:m/z 523.2 → 315.1 (Quantifier), m/z 523.2 → 283.1 (Qualifier)
 - Internal Standard (Rutin):m/z 611.1 → 303.1

Method Validation Summary

The following table summarizes the typical validation parameters for a similar lignan, Angeloylgomisin H, which are expected to be comparable for **Angeloylgomisin Q**.^{[1][2]}

Parameter	Result
Linearity Range	5 - 2000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ)	5 ng/mL
Intra-day Precision (RSD%)	< 7%
Inter-day Precision (RSD%)	< 11%
Accuracy	93.0% - 104.1%
Recovery	86.2% - 92.5%

Experimental Workflow

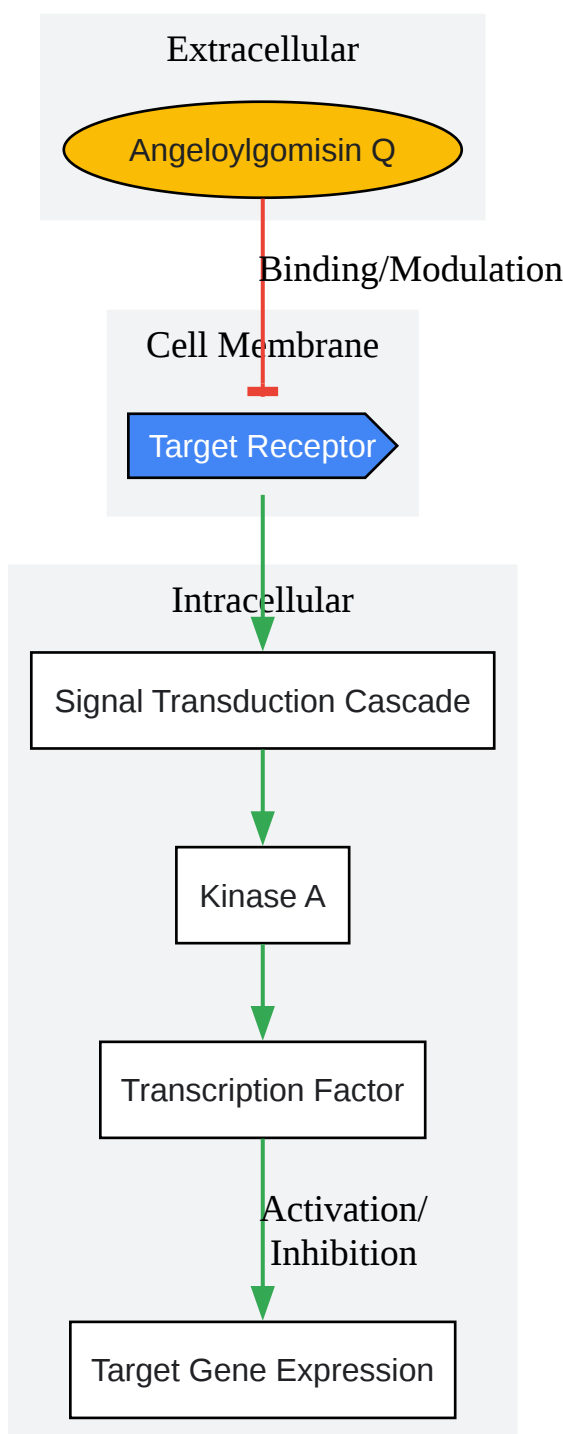


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Caption: Workflow for the quantification of **Angeloylgomisin Q** in biological samples.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using the quantitative data obtained from this method. For instance, if **Angeloylgomisin Q** is hypothesized to modulate a specific receptor, quantifying its concentration over time in target tissues would be crucial.



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References

- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
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